![molecular formula C21H21N5O4S B2492268 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898446-44-1](/img/structure/B2492268.png)
2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridazine ring, a nitro group, and a sulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C21H21N5O4S, and its molecular weight is 439.49. The structure likely includes a five-membered pyrrolidine ring, a six-membered pyridazine ring, and a benzenesulfonamide moiety .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the molecule susceptible to nucleophilic attack. The pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation .Scientific Research Applications
- Researchers have explored derivatives of this scaffold for their kinase inhibition properties. For example, some compounds exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential therapeutic relevance .
- Specific derivatives of this compound have demonstrated anti-inflammatory and analgesic effects. Notably, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising activities .
- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Understanding how different configurations interact with enantioselective proteins is crucial for drug design .
- Researchers have synthesized this compound through various strategies:
- Physicochemical parameters of pyrrolidine have been compared with those of aromatic pyrrole and cyclopentane. This comparison aids in understanding the unique features of the pyrrolidine scaffold .
Kinase Inhibition
Anti-Inflammatory and Analgesic Activities
Stereochemistry and Binding Mode
Synthetic Strategies
Comparison with Aromatic Pyrrole and Cyclopentane
Future Directions
properties
IUPAC Name |
2-methyl-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-4-9-18(26(27)28)14-20(15)31(29,30)24-17-7-5-16(6-8-17)19-10-11-21(23-22-19)25-12-2-3-13-25/h4-11,14,24H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYHUYEHJPRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide |
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